molecular formula C13H14N4O B2691718 N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034480-71-0

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2691718
CAS No.: 2034480-71-0
M. Wt: 242.282
InChI Key: DMDGZWSZFZNCRL-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that features a pyridine ring and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of a pyridine derivative with a benzodiazole precursor. One common method involves the use of a coupling reaction between 4-aminopyridine and a benzodiazole carboxylic acid derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzodiazole moiety.

    N-(pyridin-4-yl)-1,3-benzodiazole-5-carboxamide: Similar but without the tetrahydro component.

Uniqueness

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its combination of a pyridine ring and a tetrahydrobenzodiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-pyridin-4-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(17-10-3-5-14-6-4-10)9-1-2-11-12(7-9)16-8-15-11/h3-6,8-9H,1-2,7H2,(H,15,16)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDGZWSZFZNCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC3=CC=NC=C3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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